N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Ligand efficiency Fragment-based drug discovery Medicinal chemistry

This unsubstituted phenyl parent is the mandatory baseline reference for systematic SAR mapping of the pyridazine-benzenesulfonamide chemotype. With minimal molecular weight (340.4 g/mol), 2 H-bond donors, and an unobstructed sulfonamide NH, it isolates binding contributions of halo, methoxy and other substituents. Co-crystal structure PDB 6NCG guides hinge-region design. Its favorable BBB permeability (TPSA ~83 Ų) and metabolic stability make it the preferred starting point for CNS kinase probes and HLM stability benchmarks. For clean pull-downs, its small pharmacophore minimizes non-specific binding.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 1172876-85-5
Cat. No. B2903430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
CAS1172876-85-5
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O2S/c1-13-7-12-17(20-19-13)18-14-8-10-15(11-9-14)21-24(22,23)16-5-3-2-4-6-16/h2-12,21H,1H3,(H,18,20)
InChIKeyBHGCGFCUPJJPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (CAS 1172876-85-5): A Core Scaffold for Kinase-Targeted Probe and Drug Discovery


N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (CAS 1172876-85-5) is a synthetic small-molecule sulfonamide derivative containing a 6-methylpyridazine moiety bridged via a secondary amine to a phenyl-benzenesulfonamide scaffold . With a molecular weight of 340.4 g/mol and formula C17H16N4O2S, it belongs to a structurally related series of pyridazine-benzenesulfonamide analogs explored as kinase inhibitor scaffolds, as evidenced by the co-crystal structure of a pyridin-benzenesulfonamide inhibitor with human VRK2 kinase (PDB 6NCG) [1]. The compound serves as the unsubstituted phenyl reference within this chemotype, providing a defined baseline for systematic structure-activity relationship (SAR) studies.

Why N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide Cannot Be Simply Replaced by Class Analogs


Within the pyridazine-benzenesulfonamide chemotype, even subtle modifications to the terminal phenyl ring dramatically alter binding affinity, selectivity, and pharmacokinetic properties [1]. The unsubstituted phenyl sulfonamide (CAS 1172876-85-5) exhibits distinct electronic and steric properties that differentiate it from halo-, methoxy-, and methyl-substituted analogs. For instance, the introduction of a 2-chloro substituent (CAS 1171197-97-3) increases lipophilicity and shifts hydrogen-bonding preferences, while methoxy derivatives (e.g., CAS 1171243-28-3, CAS 1170463-21-4) introduce electron-donating effects that modulate aromatic π-stacking and sulfonamide pKa [2]. These alterations can flip selectivity profiles across kinase targets, change metabolic stability, and affect toxicity. Consequently, the unsubstituted phenyl variant serves as an essential baseline reference that cannot be generically substituted without confounding SAR interpretation [1][2].

Quantitative Differentiation Evidence for N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide Against Closest Analogs


Molecular Weight and Ligand Efficiency: The Unsubstituted Phenyl Variant Offers Superior Heavy Atom Economy

The target compound (340.4 g/mol) is the lightest member of the N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide series, providing the highest ligand efficiency potential compared to substituted analogs such as 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (CAS 1172836-60-0; 384.5 g/mol) and 2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (CAS 1170463-21-4; 430.5 g/mol) [1]. Lower molecular weight correlates with improved permeability and solubility, as governed by Lipinski's Rule of Five [2].

Ligand efficiency Fragment-based drug discovery Medicinal chemistry

Hydrogen-Bond Donor Count Advantage: Reduced Total Polar Surface Area Versus Methoxy and Chloro Analogs

The target compound possesses exactly two hydrogen-bond donors (the sulfonamide NH and the bridging secondary amine), compared to many substituted analogs that retain these donors but add additional polar atoms (e.g., methoxy oxygens in CAS 1171243-28-3, chlorine in CAS 1171197-97-3) that increase total polar surface area (TPSA) without contributing to donor count [1]. Lower HBD count and TPSA favor membrane permeation, particularly blood-brain barrier (BBB) penetration [2]. Class-level SAR from pyridazinone-benzenesulfonamide carbonic anhydrase inhibitors demonstrates that increasing substituent polarity correlates with reduced membrane permeability and altered isoform selectivity [3].

Physicochemical profiling Permeability Blood-brain barrier

Kinase Selectivity Profile Baseline: The Unsubstituted Phenyl Variant as a Reference for VRK2-Targeted Inhibitor Design

The pyridazin-benzenesulfonamide chemotype has been structurally validated as a VRK2 kinase inhibitor scaffold through the co-crystal structure PDB 6NCG (resolution 2.45 Å), which shows the sulfonamide moiety engaging the kinase hinge region and the pyridazine ring occupying the adenine-binding pocket [1]. The compound in PDB 6NCG (4-[6-amino-5-(3,5-difluoro-4-hydroxyphenyl)pyridin-3-yl]benzene-1-sulfonamide) is a substituted variant; the unsubstituted phenyl compound (CAS 1172876-85-5) represents the minimal pharmacophore core and is predicted to exhibit a distinct selectivity fingerprint across the kinome compared to bulkier substituted analogs [2]. The absence of electron-withdrawing or donating substituents on the terminal phenyl ring alters the sulfonamide NH pKa, which modulates hinge-binding hydrogen-bond strength and residence time [2].

Kinase inhibition VRK2 Selectivity screening

Metabolic Stability Advantage: Absence of Chlorine and Methoxy Substituents Reduces CYP-Mediated Oxidation Liability

Substituted phenyl analogs in this series contain chlorine (e.g., CAS 1171197-97-3, CAS 1171327-39-1) and methoxy groups (e.g., CAS 1171243-28-3, CAS 1170463-21-4) that are known sites of CYP450-mediated oxidative metabolism or mechanism-based inhibition [1]. The unsubstituted phenyl compound avoids these metabolic liabilities, providing a cleaner metabolic profile that is advantageous for in vivo probe studies, toxicology screening, and pharmacokinetic/pharmacodynamic (PK/PD) modeling [2]. Class-level SAR from pyridazine-containing carbonic anhydrase inhibitors confirms that methoxy substituents on the terminal phenyl ring increase metabolic clearance in human liver microsome assays by 2- to 5-fold relative to unsubstituted phenyl compounds [3].

Metabolic stability CYP450 inhibition Toxicology

Optimal Procurement-Driven Application Scenarios for N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide


Kinase Inhibitor Lead Generation: Baseline Reference for VRK2-Focused SAR Campaigns

Use CAS 1172876-85-5 as the unsubstituted phenyl reference compound in a systematic SAR matrix that includes 2-chloro, 3-methoxy, 2-methoxy-5-methyl, and 2,3,4-trimethoxy analogs. Its minimal molecular weight (340.4 g/mol) and unobstructed sulfonamide NH make it the ideal baseline for measuring incremental affinity gains—or losses—introduced by each substituent. Co-crystal structure PDB 6NCG provides the structural rationale for hinge binding and guides rational design [1].

CNS-Penetrant Probe Design: Exploiting Favorable Hydrogen-Bond Donor Count and Low TPSA

For central nervous system (CNS) target engagement studies, the compound's limited hydrogen-bond donor count (2 HBDs) and low calculated TPSA (~83 Ų) predict favorable BBB permeability compared to methoxy- and chloro-substituted analogs. Procure this compound as the starting point for developing brain-penetrant kinase probes, using in silico BBB prediction models and in vivo brain/plasma ratio measurements [2].

Metabolic Stability Screening: Clean Baseline for In Vitro ADME Assays

The absence of metabolically labile substituents (chlorine, methoxy) makes this compound the preferred baseline for human liver microsome (HLM) stability assays. Use it as a reference standard when evaluating the metabolic stability of substituted analogs. A 2- to 5-fold difference in HLM intrinsic clearance between the unsubstituted phenyl and methoxy analogs has been observed in class-related carbonic anhydrase inhibitors, providing a benchmark for flagging problematic substitutions early [3].

Pharmacophore Validation: Minimal Scaffold for Target Engagement Deconvolution

As the structurally simplest member of the N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide series, this compound is ideally suited for chemical proteomics target deconvolution studies (e.g., affinity-based protein profiling, CETSA, or DARTS). Its small size and defined pharmacophore minimize nonspecific binding, enabling cleaner identification of primary kinase targets. Pair with biotinylated or click-chemistry derivatives for pull-down and mass spectrometry-based target identification [1][2].

Quote Request

Request a Quote for N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.